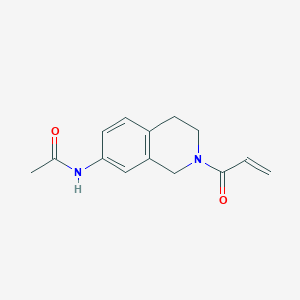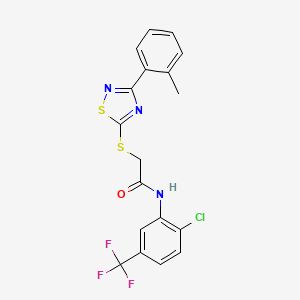![molecular formula C22H16N2O3S B2985045 6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-60-6](/img/structure/B2985045.png)
6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is part of a larger structure that includes a chromeno[2,3-c]pyrrole-3,9-dione moiety .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. The thiazole ring is planar and aromatic, with the pi (π) electrons free to move from one bond to other bonds . The chromeno[2,3-c]pyrrole-3,9-dione moiety is a fused ring system that likely contributes to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the properties of its constituent parts. The thiazole ring is known to undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The chromeno[2,3-c]pyrrole-3,9-dione moiety may also participate in various reactions, although specific details are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of its constituent parts. The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The chromeno[2,3-c]pyrrole-3,9-dione moiety likely contributes to the overall polarity and solubility of the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
The compound's derivatives serve as versatile intermediates in organic synthesis, showcasing reactivity patterns that enable the construction of complex molecular architectures. For example, pyrrolo[1,2-c]thiazoles, closely related to the compound , participate in cycloaddition reactions, acting as thiocarbonyl ylides with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This dual reactivity, explained by Frontier Molecular Orbital (FMO) theory, underscores their utility in synthetic chemistry for generating diverse molecular scaffolds (Sutcliffe et al., 2000).
Material Science and Electronics
Compounds structurally related to "6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" find applications in material science, particularly in the fabrication of electronic devices. A derivative was synthesized and analyzed for its potential in constructing field-effect transistors and inverters. The molecular design, emphasizing strong electron-donating groups, affords materials with excellent stability and performance in electronic applications, demonstrating the compound's relevance beyond conventional organic chemistry into the realm of advanced materials science (Kumar et al., 2018).
Photoluminescence and Optoelectronics
In the context of optoelectronics, derivatives of "this compound" contribute to the development of photoluminescent materials. These compounds, when incorporated into polymers, display strong fluorescence and photostability, making them suitable for applications in light-emitting devices and sensors. The unique photophysical properties of these materials derive from their extended π-conjugation and the presence of electron-rich and electron-deficient regions within the molecule, facilitating efficient light absorption and emission processes (Zhang & Tieke, 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing thiazole moieties, which is a part of the given compound, have been found to be biologically active against a variety of targets . These include antimicrobial, antiretroviral, antifungal, and antineoplastic targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The mode of action of these compounds often involves interactions with specific cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
6,7-dimethyl-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-12-10-15-16(11-13(12)2)27-20-17(19(15)25)18(14-6-4-3-5-7-14)24(21(20)26)22-23-8-9-28-22/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSZDKMXOQUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2984970.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2984977.png)
![N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984978.png)
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2984979.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2984980.png)
![N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984982.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2984985.png)